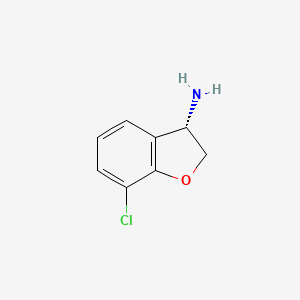

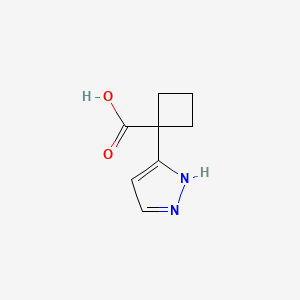

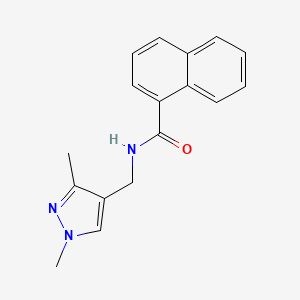

![molecular formula C16H12N2O3S B2552797 Ácido 5-{2-Ciano-2-[(4-metilfenil)carbamoyl]et-1-en-1-il}tiofeno-3-carboxílico CAS No. 1798420-48-0](/img/structure/B2552797.png)

Ácido 5-{2-Ciano-2-[(4-metilfenil)carbamoyl]et-1-en-1-il}tiofeno-3-carboxílico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "5-{2-Cyano-2-[(4-methylphenyl)carbamoyl]eth-1-en-1-yl}thiophene-3-carboxylic acid" is a complex molecule that appears to be related to various research efforts in synthesizing cyano-containing heterocyclic compounds. These compounds have been studied for their potential biological activities, such as cardiotonic effects, and for their interesting chemical properties.

Synthesis Analysis

The synthesis of related cyano-containing compounds has been described in the literature. For instance, the synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids with various 2-substituents has been reported . These compounds were synthesized and then converted to the corresponding carboxylic acids through alkaline hydrolysis followed by acidification. Similarly, ethyl 3,4-diamino-5-cyanothieno[2,3-b]thiophene-2-carboxylate was used as a starting material for the synthesis of various heterocyclic compounds, including bisthiazole and bisthiolane derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of cyano-containing heterocycles is characterized by the presence of a cyano group attached to a heterocyclic ring. The cyano group is a functional group consisting of a carbon triple-bonded to a nitrogen atom (C≡N), which can significantly influence the electronic properties of the molecule. The presence of additional functional groups, such as carboxylic acid or ester groups, further contributes to the complexity and reactivity of these molecules .

Chemical Reactions Analysis

Cyano-containing heterocycles participate in various chemical reactions. For example, the cyano function in synthesized furanones can be hydrolyzed to form amides . Additionally, the conversion of amino groups to cyano groups has been described, involving nonaqueous diazotization followed by oxidation and displacement reactions . These reactions highlight the versatility of cyano groups in chemical synthesis and the potential transformations that the compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyano-containing heterocycles are influenced by their functional groups. The cyano group is known to be a strong electron-withdrawing group, which can affect the acidity of adjacent hydrogen atoms and the overall stability of the molecule. The presence of ester or carboxylic acid groups also impacts the solubility and reactivity of these compounds. For instance, the esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids were found to exhibit positive inotropic activity, suggesting that these compounds could interact with biological systems in a significant way .

Aplicaciones Científicas De Investigación

- Ésteres de Pinacol Borónico: Estos compuestos sirven como valiosos bloques de construcción en la síntesis orgánica. Si bien los protocolos para la funcionalización de la desboronación de ésteres de borónico alquilo están bien establecidos, la protodesboronación sigue estando menos explorada. Investigaciones recientes informan sobre la protodesboronación catalítica de ésteres de borónico alquilo 1°, 2° y 3° utilizando un enfoque radical . Este avance abre nuevas posibilidades para transformaciones sintéticas que involucran compuestos que contienen boro.

- La protodesboronación catalítica de los ésteres de borónico de pinacol permite una hidrometilación formal anti-Markovnikov de los alquenos. Esta transformación, desconocida previamente, es valiosa para la síntesis orgánica. Al combinar la protodesboronación con una homologación Matteson–CH₂–, los investigadores lograron esta secuencia de hidrometilación, demostrando su utilidad en la síntesis de moléculas complejas como (−)-Δ8-THC y colesterol .

- La misma estrategia de protodesboronación se empleó en la síntesis total formal de δ-®-coniceína e indolizidina 209B. Estos productos naturales tienen estructuras intrincadas e importancia biológica. La capacidad de eliminar selectivamente la parte de boro de los ésteres de borónico de pinacol contribuye a su síntesis eficiente .

- El acoplamiento Suzuki–Miyaura, una poderosa reacción de acoplamiento cruzado, se basa en compuestos organoborónicos. Los ésteres de borónico de pinacol juegan un papel crucial en este proceso. Sirven como socios de acoplamiento con haluros de arilo o vinilo, lo que lleva a la formación de enlaces C–C. Esta aplicación tiene amplias implicaciones en la química medicinal, la ciencia de los materiales y los agroquímicos .

- Los ésteres de borónico de pinacol son estables en el banco, fáciles de purificar y están disponibles comercialmente. Su estabilidad los convierte en atractivos para transformaciones químicas en las que la parte de boro permanece en el producto. Los investigadores han aprovechado esta estabilidad para diversas reacciones, incluidas homologaciones, acoplamientos cruzados conjuntivos y reacciones de cruce polar radical .

- Si bien los boranos sufren eficientemente protodesboronación, los ésteres de borónico alquilo no activados normalmente no lo hacen. Estudios recientes han abordado esta brecha, explorando la reducción de ésteres de borónico alquilo 3°. Aggarwal y sus colegas desarrollaron un método aplicable a sustratos bencílicos activados, expandiendo el alcance de la protodesboronación .

Catálisis y Síntesis Orgánica

Hidrometilación de Alquenos

Síntesis Total de Productos Naturales

Química del Boro y Acoplamiento Suzuki–Miyaura

Bloques de Construcción Estables para Transformaciones Químicas

Protodesboronación Retadora de Ésteres de Borónico Alquilo No Activados

En resumen, el ácido 5-{2-Ciano-2-[(4-metilfenil)carbamoyl]et-1-en-1-il}tiofeno-3-carboxílico contribuye significativamente al campo de la síntesis orgánica, la catálisis y la síntesis total de moléculas complejas. Sus propiedades únicas lo convierten en un tema de estudio fascinante para químicos e investigadores por igual . 🌟

Direcciones Futuras

Propiedades

IUPAC Name |

5-[2-cyano-3-(4-methylanilino)-3-oxoprop-1-enyl]thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O3S/c1-10-2-4-13(5-3-10)18-15(19)11(8-17)6-14-7-12(9-22-14)16(20)21/h2-7,9H,1H3,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJJMQHDHYWNAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=CS2)C(=O)O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

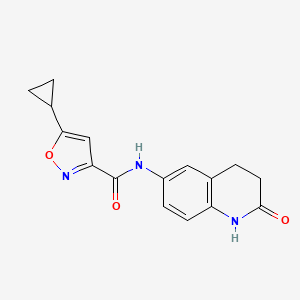

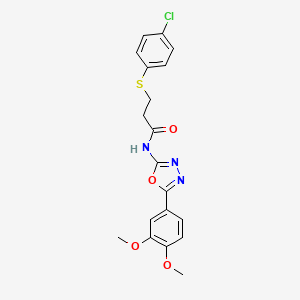

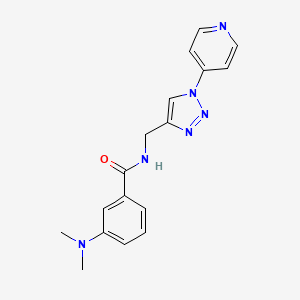

![Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2552727.png)

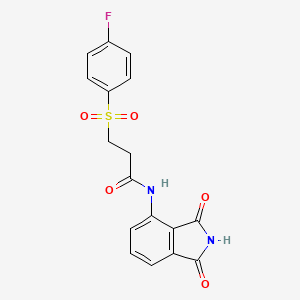

![N-tert-butyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2552728.png)